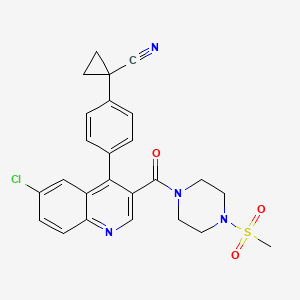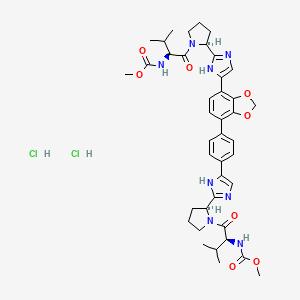
Coblopasvir dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW-136 (dihydrochloride), also known as Coblopasvir dihydrochloride, is a pangenotypic non-structural protein 5A (NS5A) inhibitor. It is primarily used for the treatment of chronic hepatitis C virus (HCV) infection. This compound is known for its ability to inhibit the replication of HCV by targeting the NS5A protein, which is essential for the virus’s life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KW-136 (dihydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. The compound is synthesized in a controlled laboratory environment to ensure high purity and yield .
Industrial Production Methods
Industrial production of KW-136 (dihydrochloride) follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
KW-136 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
KW-136 (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of NS5A protein and its role in HCV replication.
Biology: Investigated for its effects on cellular processes and interactions with viral proteins.
Medicine: Primarily used in the treatment of chronic hepatitis C, often in combination with other antiviral agents like sofosbuvir.
Industry: Utilized in the development of antiviral therapies and as a reference compound in pharmaceutical research .
Mechanism of Action
KW-136 (dihydrochloride) exerts its effects by inhibiting the NS5A protein of the hepatitis C virus. The NS5A protein is crucial for the replication and assembly of the virus. By binding to this protein, KW-136 (dihydrochloride) disrupts the viral replication process, leading to a decrease in viral load and ultimately aiding in the treatment of HCV infection .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
KW-136 (dihydrochloride) is unique due to its pangenotypic activity, meaning it is effective against multiple genotypes of HCV. This broad-spectrum activity makes it a valuable component in antiviral therapy, especially in regions with diverse HCV genotypes .
Properties
CAS No. |
1966138-53-3 |
|---|---|
Molecular Formula |
C41H52Cl2N8O8 |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C41H50N8O8.2ClH/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6;;/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53);2*1H/t30-,31-,32-,33-;;/m0../s1 |
InChI Key |
NQXPKJCTLPFQIS-KJIUXTSNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


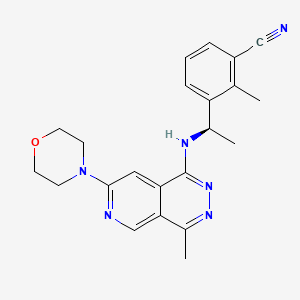
![2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)
![N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10829295.png)
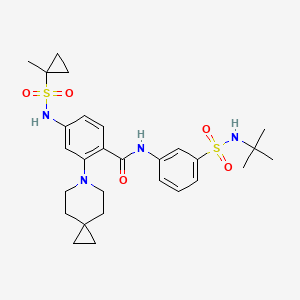
![[(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10829302.png)
![1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one](/img/structure/B10829304.png)
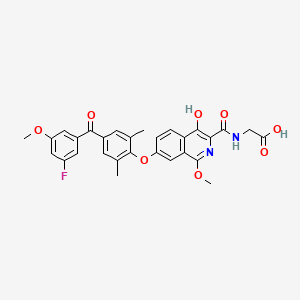
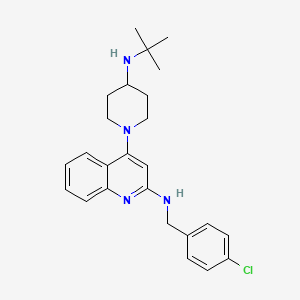
![64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829327.png)
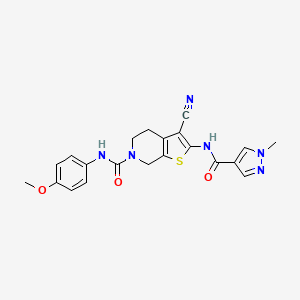
![5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine](/img/structure/B10829345.png)
![64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829367.png)
![2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B10829372.png)
